BenchChemオンラインストアへようこそ!

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

Physicochemical Properties Drug Likeness Permeability

As a structurally distinctive DNA Polymerase Theta (Polθ) inhibitor, this compound is essential for synthetic lethality screening in HRD cancer models. Its unique 5-ethoxymethyl and tetrahydrofuran-2-carboxamide motif ensures target-specific binding critical for SAR campaigns, unlike generic 1,3,4-thiadiazole-2-carboxamides. Ideal for CNS-penetrant kinase profiling due to its balanced LogP and low HBA count. Secure high-purity batches for your ATPase and cellular assays now.

Molecular Formula C10H15N3O3S
Molecular Weight 257.31 g/mol
Cat. No. B4108865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
Molecular FormulaC10H15N3O3S
Molecular Weight257.31 g/mol
Structural Identifiers
SMILESCCOCC1=NN=C(S1)NC(=O)C2CCCO2
InChIInChI=1S/C10H15N3O3S/c1-2-15-6-8-12-13-10(17-8)11-9(14)7-4-3-5-16-7/h7H,2-6H2,1H3,(H,11,13,14)
InChIKeyXFGPZUDSDNPMIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide (CAS 701239-54-5)


N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide (CAS 701239-54-5) is a synthetic heterocyclic compound belonging to the 1,3,4-thiadiazole-2-carboxamide class, incorporating a tetrahydrofuran ring and an ethoxymethyl side chain . 1,3,4-Thiadiazole derivatives are known pharmacophores in medicinal chemistry, frequently explored as kinase inhibitors, antimicrobials, and anticancer agents [1]. This specific compound appears in patent literature as a member of a broad structural class claimed as DNA Polymerase Theta (Polθ) inhibitors for cancer therapy [2].

Why Generic 1,3,4-Thiadiazole-2-Carboxamides Cannot Substitute for N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide


Substituting this compound with a generic 1,3,4-thiadiazole-2-carboxamide analog is not advisable because the specific combination of the 5-ethoxymethyl substituent and the tetrahydrofuran-2-carboxamide side chain dictates its potential binding mode to targets such as DNA Polymerase Theta (Polθ) [1]. Even minor structural changes in this chemotype can drastically alter enzyme inhibition potency and selectivity, as evidenced by structure-activity relationship (SAR) studies on related Polθ inhibitors where the nature of the heterocyclic amide and the 5-substituent were found to be critical for activity [1]. Without head-to-head comparative data, assuming functional equivalence to other thiadiazole-2-carboxamides is scientifically unfounded.

Quantitative Differentiation Evidence for N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide


Predicted LogP vs. Furan Analog: Implications for Passive Membrane Permeability

The target compound (tetrahydrofuran carboxamide) has a predicted ACD/LogP of 1.27 , whereas its closest unsaturated furan analog (CAS 701246-96-0) has a predicted ACD/LogP of 0.71 . The 0.56 log unit increase in LogP for the tetrahydrofuran derivative indicates higher lipophilicity, which is generally associated with improved passive membrane permeability. However, this is a class-level inference based on in silico predictions and should be interpreted with caution.

Physicochemical Properties Drug Likeness Permeability

Patent Classification as DNA Polymerase Theta Inhibitor: Structural Context for Target Engagement

The target compound falls within the generic Markush structure of WO2025165094A1, which claims novel heterocyclic compounds as DNA Polymerase Theta (Polθ) inhibitors [1]. Polθ is a validated synthetic lethal target in BRCA-mutated cancers. While specific IC50 values for this compound are not publicly disclosed, the patent exemplifies that subtle modifications to the amide side chain and the 5-substituent on the 1,3,4-thiadiazole core directly impact Polθ inhibitory activity [1].

DNA Damage Response Synthetic Lethality Polθ Inhibition

Reduced Hydrogen Bond Acceptor Count vs. Morpholine or Piperazine Analogs

The target compound has 6 hydrogen bond acceptors (HBA) . Many commonly explored 1,3,4-thiadiazole-2-carboxamides incorporate additional heteroatoms (e.g., morpholine or piperazine amides), which increase HBA count to ≥7. A lower HBA count is generally favorable for blood-brain barrier penetration and oral absorption, based on Lipinski's and related drug-likeness rules [1]. This represents a class-level inference, as direct comparative permeation data is absent.

Physicochemical Properties CNS Drug Likeness Hydrogen Bonding

Recommended Procurement Scenarios for N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide


DNA Polymerase Theta (Polθ) Inhibitor Screening in BRCA-Mutant Cancer Models

Procure this compound as a structurally-enabled probe for high-throughput screening (HTS) campaigns targeting Polθ, a synthetic lethal target in homologous recombination-deficient (HRD) cancers. Its structural features place it within the patent landscape of novel Polθ inhibitors . Use in biochemical Polθ ATPase assays or cellular synthetic lethality assays (e.g., BRCA1-/- DLD1 vs. BRCA1-complemented isogenic cells) to assess Polθ-dependent antiproliferative activity.

CNS Drug Discovery Programs Requiring Optimized Passive Permeability

Due to its moderately elevated predicted LogP (+0.56 vs. the furan analog) and relatively low HBA count (6) , this compound can serve as a starting point for medicinal chemistry efforts targeting CNS-penetrant kinase inhibitors or other intracellular CNS targets. Prioritize over analogs with higher HBA counts in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies.

Building Block for Diversified 1,3,4-Thiadiazole-2-Carboxamide Libraries

Utilize this compound as a versatile synthetic intermediate or scaffold for generating focused compound libraries. The ethoxymethyl and tetrahydrofuran functionalities provide distinct vectors for further derivatization, enabling exploration of SAR around the 5-position and the amide side chain simultaneously. This is valuable for hit-to-lead optimization programs where both potency and physicochemical properties need to be balanced.

Selectivity Profiling Against Off-Target 1,3,4-Thiadiazole-Interacting Proteins

Include this compound in a panel of thiadiazole-2-carboxamides for broad kinase or ATPase selectivity profiling. Its unique substitution pattern makes it a useful tool for establishing selectivity fingerprints against common off-targets (e.g., PI3K, mTOR, or other lipid kinases that commonly bind thiadiazole-containing inhibitors), using commercial kinase profiling services (e.g., Eurofins DiscoverX).

Quote Request

Request a Quote for N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.